molecular formula C24H38N2O10 B12418815 Rha-PEG3-SMCC

Rha-PEG3-SMCC

Cat. No.: B12418815
M. Wt: 514.6 g/mol
InChI Key: CLOIIBZJFRYAHR-LDTYLSHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rha-PEG3-SMCC is a compound that serves as an antibody-drug conjugate linkage agent with robust antitumor properties. It integrates a protein crosslinker, SMCC, with a non-cleavable linker, Rha-PEG3 . This compound is primarily used in the construction of antibody-drug conjugates, which are pivotal in targeted cancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rha-PEG3-SMCC is synthesized by integrating the protein crosslinker SMCC with the non-cleavable linker Rha-PEG3 . The synthesis involves the following steps:

    Activation of SMCC: SMCC is activated to form a reactive intermediate.

    Linking with Rha-PEG3: The activated SMCC is then reacted with Rha-PEG3 under controlled conditions to form the final compound.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but with optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk Activation: Large quantities of SMCC are activated.

    Controlled Reaction: The activated SMCC is reacted with Rha-PEG3 in large reactors under stringent conditions to ensure consistency and quality.

    Purification: The final product is purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Rha-PEG3-SMCC undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.

    Addition Reactions: It can also undergo addition reactions where new atoms are added to the molecule.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Electrophiles: For addition reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. the primary focus is on forming stable conjugates that can be used in antibody-drug conjugates.

Scientific Research Applications

Rha-PEG3-SMCC has a wide range of scientific research applications, including:

Mechanism of Action

Rha-PEG3-SMCC exerts its effects by acting as a linker in antibody-drug conjugates. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Rha-PEG3-SMCC include:

    MCC-PEG3-SMCC: Another antibody-drug conjugate linker with similar properties.

    MCC-PEG4-SMCC: A variant with an additional ethylene glycol unit, providing different solubility and stability characteristics.

Uniqueness

This compound is unique due to its specific structure, which provides a stable and non-cleavable linkage in antibody-drug conjugates. This stability is crucial for ensuring that the cytotoxic drug is delivered specifically to the target cells without premature release .

Properties

Molecular Formula

C24H38N2O10

Molecular Weight

514.6 g/mol

IUPAC Name

4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[2-[2-[2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethoxy]ethoxy]ethyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H38N2O10/c1-15-20(29)21(30)22(31)24(36-15)35-13-12-34-11-10-33-9-8-25-23(32)17-4-2-16(3-5-17)14-26-18(27)6-7-19(26)28/h6-7,15-17,20-22,24,29-31H,2-5,8-14H2,1H3,(H,25,32)/t15-,16?,17?,20-,21+,22+,24+/m0/s1

InChI Key

CLOIIBZJFRYAHR-LDTYLSHESA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCCOCCOCCNC(=O)C2CCC(CC2)CN3C(=O)C=CC3=O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCCOCCOCCNC(=O)C2CCC(CC2)CN3C(=O)C=CC3=O)O)O)O

Origin of Product

United States

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